Cas no 1807205-05-5 (4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline)
4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline
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- Inchi: 1S/C8H4BrF6NS/c9-3-1-2-4(16)6(17-8(13,14)15)5(3)7(10,11)12/h1-2H,16H2
- InChI Key: XTSVPVVHJVJPGE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C(F)(F)F)SC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 268
- XLogP3: 4.5
- Topological Polar Surface Area: 51.3
4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020524-1g |
4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline |
1807205-05-5 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline
Introduction to 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline (CAS No. 1807205-05-5)
4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline (CAS No. 1807205-05-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a trifluoromethylthio moiety, which collectively contribute to its distinctive chemical properties and potential applications.
The bromine atom in the structure of 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline plays a crucial role in its reactivity and functional versatility. Bromine is a common halogen used in organic synthesis due to its ability to participate in various substitution and elimination reactions. In the context of medicinal chemistry, brominated compounds are often used as intermediates in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways or receptors.
The trifluoromethyl group (CF3) is another key feature of this compound. Trifluoromethylated compounds are known for their enhanced metabolic stability and lipophilicity, which are highly desirable properties in drug design. The presence of the CF3 group can significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule, making it an attractive moiety for the development of novel therapeutic agents.
The trifluoromethylthio group (SCF3) adds another layer of complexity to the structure of 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline. This functional group is known for its unique electronic and steric properties, which can modulate the reactivity and biological activity of the compound. Recent studies have shown that SCF3-containing molecules exhibit promising activities in various biological assays, including anti-inflammatory, anti-cancer, and anti-viral applications.
In terms of synthetic accessibility, 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline can be synthesized through a series of well-established organic reactions. One common approach involves the sequential introduction of the bromine atom, trifluoromethyl group, and trifluoromethylthio moiety onto an aniline scaffold. This multi-step synthesis requires careful optimization to achieve high yields and purity levels, making it a challenging but rewarding endeavor for synthetic chemists.
The potential applications of 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline are diverse and promising. In medicinal chemistry, this compound can serve as a valuable starting material or intermediate in the development of new drugs. Its unique combination of functional groups makes it particularly suitable for targeting specific biological targets, such as enzymes or receptors involved in disease pathways.
Recent research has explored the use of 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline-derived compounds in various therapeutic areas. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Additionally, there is growing interest in using this compound as a scaffold for developing anti-cancer agents that target specific tumor-associated proteins.
Beyond its medicinal applications, 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline also holds potential in other areas of chemical research. Its unique electronic properties make it an interesting candidate for use in materials science, particularly in the development of advanced functional materials with tailored properties.
In conclusion, 4-Bromo-3-trifluoromethyl-2-(trifluoromethylthio)aniline (CAS No. 1807205-05-5) is a versatile and intriguing compound with significant potential in various fields of chemistry and biology. Its unique structural features and functional groups make it an attractive target for further research and development, opening up new avenues for innovation in drug discovery and materials science.
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